molecular formula C5H3FINO B12364152 3-fluoro-4-iodo-3H-pyridin-6-one

3-fluoro-4-iodo-3H-pyridin-6-one

Katalognummer: B12364152
Molekulargewicht: 238.99 g/mol
InChI-Schlüssel: QKLTZMWOTFBGRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-iodo-3H-pyridin-6-one is a heterocyclic compound with the molecular formula C5H3FINO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine and iodine, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-iodo-3H-pyridin-6-one typically involves the halogenation of pyridine derivatives. . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-iodo-3H-pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium methoxide, and various nucleophiles. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-iodo-3H-pyridin-6-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-fluoro-4-iodo-3H-pyridin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-fluoro-4-iodo-3H-pyridin-6-one include other halogenated pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C5H3FINO

Molekulargewicht

238.99 g/mol

IUPAC-Name

3-fluoro-4-iodo-3H-pyridin-6-one

InChI

InChI=1S/C5H3FINO/c6-3-2-8-5(9)1-4(3)7/h1-3H

InChI-Schlüssel

QKLTZMWOTFBGRY-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=O)C=C(C1F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.